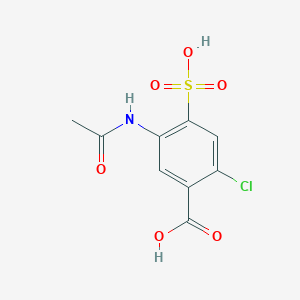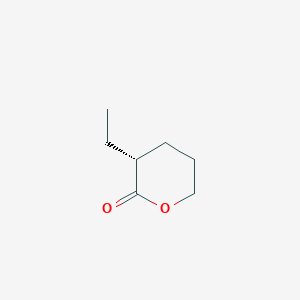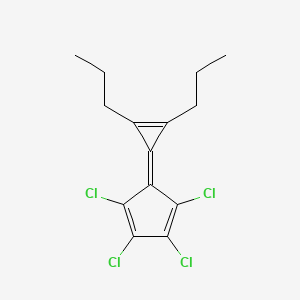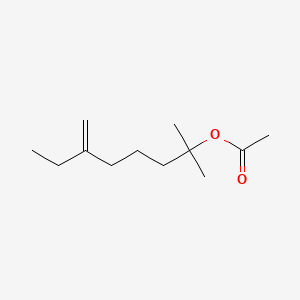
Dihydro-myrcenol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-myrcenol acetate, also known as 2,6-dimethyl-7-octen-2-yl acetate, is a chemical compound with the molecular formula C12H22O2. It is widely used in the fragrance industry due to its fresh, clean, citrus, and floral odor. This compound is particularly valued for its stability and unique scent profile, making it a popular choice in various applications, especially in soaps and perfumes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydro-myrcenol acetate can be synthesized through the esterification of dihydromyrcenol with acetic acid in the presence of magnesium oxide as a catalyst . Another method involves the controlled hydrogenation of myrcenyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of magnesium oxide as a catalyst is common due to its effectiveness in promoting the esterification reaction .
Análisis De Reacciones Químicas
Types of Reactions: Dihydro-myrcenol acetate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Acetic acid and magnesium oxide as a catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Esterification: this compound.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound, such as dihydro-myrcenol.
Aplicaciones Científicas De Investigación
Dihydro-myrcenol acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a fragrance ingredient in the synthesis of various aromatic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry for its fresh, citrusy scent.
Mecanismo De Acción
The mechanism of action of dihydro-myrcenol acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic citrus and floral scent. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor family .
Comparación Con Compuestos Similares
Myrcenyl acetate: Similar in structure but less stable and tends to polymerize upon standing.
Dihydromyrcenol: Shares a similar scent profile but lacks the ester functional group, resulting in different chemical properties.
Uniqueness: Dihydro-myrcenol acetate is unique due to its stability and distinct citrusy-floral odor. Unlike myrcenyl acetate, it does not polymerize easily, making it more suitable for long-term storage and use in various fragrance formulations .
Propiedades
Número CAS |
88969-41-9 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(2-methyl-6-methylideneoctan-2-yl) acetate |
InChI |
InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h2,6-9H2,1,3-5H3 |
Clave InChI |
VHVRYMDFTKNLFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)CCCC(C)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


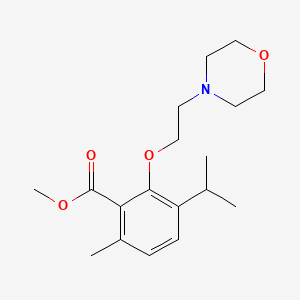
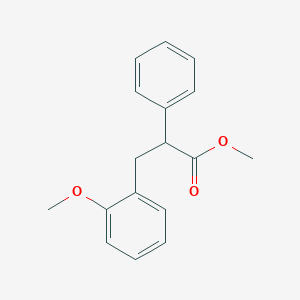
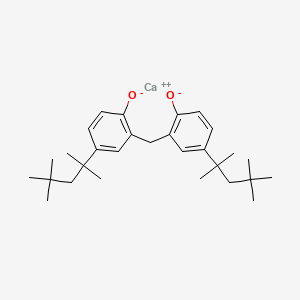
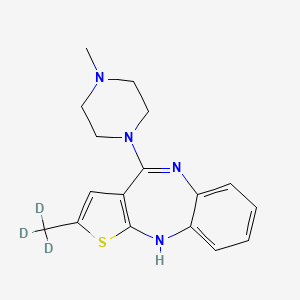
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
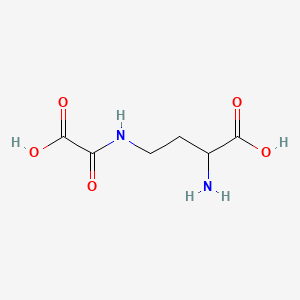
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
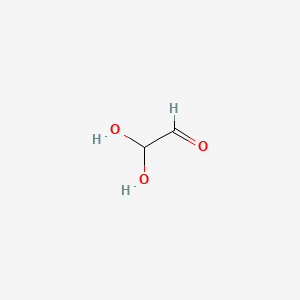
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
